9-Aminononanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

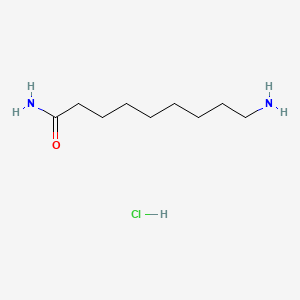

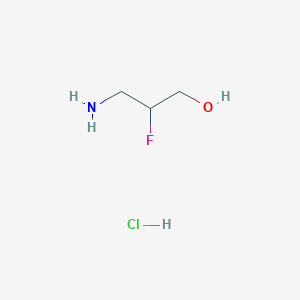

9-Aminononanamide hydrochloride is a chemical compound with the molecular formula C9H21ClN2O. It is a water-soluble, strongly basic solid that rapidly absorbs atmospheric carbon dioxide and is readily hydrolyzed to 9-aminononanoic acid .

Preparation Methods

9-Aminononanamide hydrochloride can be synthesized through several routes. One method involves the preparation from soybean oil via alkyl soyate, aldehyde oil, or soybean amides. These routes involve sequences of reductive ozonolysis, reductive amination, and ammonolysis . The preferred route is through alkyl soyates, although the other two methods have fewer steps .

Chemical Reactions Analysis

9-Aminononanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to 9-aminononanoic acid.

Reduction: Reductive amination is a key step in its synthesis.

Substitution: The compound can participate in substitution reactions due to the presence of the amino group.

Common reagents used in these reactions include sodium hydrosulfite for reduction and hydrochloric acid for precipitation . The major products formed from these reactions include 9-aminononanoic acid and other derivatives .

Scientific Research Applications

9-Aminononanamide hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of nylon-9, a type of polyamide.

Biology: The compound’s ability to absorb carbon dioxide makes it useful in studies related to carbon capture and sequestration.

Medicine: Its derivatives are being explored for potential pharmaceutical applications.

Industry: It is used in the production of various polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 9-aminononanamide hydrochloride involves its ability to act as a base, accepting hydrogen ions. This property is due to the presence of the amino group, which can donate a lone pair of electrons . The compound’s reactivity with acids to form ammonium ions is a key aspect of its chemical behavior .

Comparison with Similar Compounds

9-Aminononanamide hydrochloride can be compared with similar compounds such as 9-aminononanoic acid and other amino amides derived from soybean oil . These compounds share similar synthetic routes and chemical properties but differ in their specific applications and reactivity. For example, 9-aminononanoic acid is preferred as a monomer for nylon-9 due to its self-polymerizable nature .

Properties

Molecular Formula |

C9H21ClN2O |

|---|---|

Molecular Weight |

208.73 g/mol |

IUPAC Name |

9-aminononanamide;hydrochloride |

InChI |

InChI=1S/C9H20N2O.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H2,11,12);1H |

InChI Key |

HKOODMRFTJFGPL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCN)CCCC(=O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)

![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)

![(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506086.png)

![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)

![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)

![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)